Dimethyl (2-methylheptyl)propanedioate
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Overview
Description
Dimethyl (2-methylheptyl)propanedioate is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a central propanedioate structure, with a 2-methylheptyl group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2-methylheptyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of an enolate ion with an alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond. The enolate ion is typically generated from a malonic ester, such as diethyl malonate, by treatment with a strong base like sodium ethoxide in ethanol .
Industrial Production Methods
Industrial production of this compound often involves the hydrolysis of dimethyl malonate or diethyl malonate, followed by esterification with the appropriate alcohol. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2-methylheptyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Dimethyl (2-methylheptyl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of dimethyl (2-methylheptyl)propanedioate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: A simpler ester with two methyl groups attached to the propanedioate structure.
Diethyl malonate: Similar to dimethyl malonate but with ethyl groups instead of methyl groups.
Dimethyl propargylmalonate: Contains a propargyl group, making it more reactive in certain types of chemical reactions.
Uniqueness
Dimethyl (2-methylheptyl)propanedioate is unique due to the presence of the 2-methylheptyl group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
210544-72-2 |
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Molecular Formula |
C13H24O4 |
Molecular Weight |
244.33 g/mol |
IUPAC Name |
dimethyl 2-(2-methylheptyl)propanedioate |
InChI |
InChI=1S/C13H24O4/c1-5-6-7-8-10(2)9-11(12(14)16-3)13(15)17-4/h10-11H,5-9H2,1-4H3 |
InChI Key |
BZVBBNKIHVFPAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)CC(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
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